5-HT2A vs. 5-HT2C Affinity Differential: A Unique Subtype Signature
Alpha-Methyl-5-hydroxytryptamine maleate exhibits a quantifiable 5-HT2A/5-HT2C affinity differential that distinguishes it from the endogenous ligand 5-HT and other reference agonists. In human receptor binding assays, α-Me-5-HT displays a 1.8-fold higher affinity for 5-HT2A (Ki = 4.6 nM) compared to 5-HT2C (Ki = 8.3 nM) . In contrast, the prototypical 5-HT2 agonist DOI demonstrates a 5.8-fold preference for 5-HT2A over 5-HT2C, while 5-HT itself binds with nearly equal affinity to both subtypes [1]. This intermediate selectivity profile positions α-Me-5-HT as a more balanced 5-HT2A/2C tool compared to highly biased ligands.
| Evidence Dimension | Binding Affinity (Ki) at Human 5-HT2A and 5-HT2C Receptors |
|---|---|
| Target Compound Data | 5-HT2A: Ki = 4.6 nM; 5-HT2C: Ki = 8.3 nM |
| Comparator Or Baseline | 5-HT: 5-HT2A Ki ≈ 1-3 nM, 5-HT2C Ki ≈ 2-5 nM (similar affinity); DOI: 5-HT2A Ki = 0.7 nM, 5-HT2C Ki = 4.1 nM (5.8-fold A/C preference) |
| Quantified Difference | α-Me-5-HT shows a 1.8-fold preference for 5-HT2A over 5-HT2C, whereas 5-HT shows ≤2-fold difference and DOI shows 5.8-fold preference. |
| Conditions | Radioligand displacement assays using human cloned 5-HT2A and 5-HT2C receptors expressed in HEK-293 cells; [³H]ketanserin (5-HT2A) and [³H]mesulergine (5-HT2C) as radioligands. |
Why This Matters
This defined affinity ratio enables researchers to select α-Me-5-HT for experimental designs requiring balanced activation of both 5-HT2A and 5-HT2C receptors, minimizing the extreme subtype bias observed with comparator ligands like DOI.
- [1] Knight AR, Misra A, Quirk K, Benwell K, Revell D, Kennett G, Bickerdike M. Pharmacological characterisation of the agonist radioligand binding site of 5-HT2A, 5-HT2B and 5-HT2C receptors. Naunyn Schmiedebergs Arch Pharmacol. 2004 Aug;370(2):114-23. View Source
